1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure that includes a pyrazole ring, a methyl group, a propyl group, and a benzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-methylbenzoyl chloride with 1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with an amino group instead of a benzoyl amide group.
4-METHYLBENZOYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the propyl and methyl groups present in the target compound.
Uniqueness
1-METHYL-4-[(4-METHYLBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
2-methyl-4-[(4-methylbenzoyl)amino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-4-9-17-16(22)14-13(10-18-20(14)3)19-15(21)12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,22)(H,19,21) |
InChI Key |
GJEHFVUQWMDJQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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